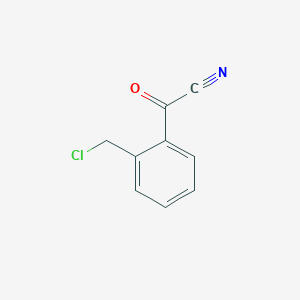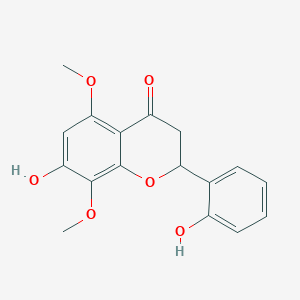
1-Methyl-1H-tetrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-tetrazole-5-carbonyl chloride is an organic compound that belongs to the tetrazole family Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-tetrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-1H-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-methyl-1H-tetrazole-5-carboxylic acid.
Coordination Chemistry: It can form complexes with transition metals, which can be used in various applications such as catalysis and material science.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-tetrazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of energetic materials and coordination complexes. These materials have applications in explosives, propellants, and pyrotechnics.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and as materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-tetrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological molecules in a similar manner.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives such as:
- 1-Phenyl-5-methyltetrazole
- 1-Methyl-5-benzyltetrazole
- 5-Mercapto-1-methyltetrazole
These compounds share the tetrazole ring structure but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its carbonyl chloride functional group, which allows it to undergo specific reactions such as acylation and coordination with metals.
Eigenschaften
CAS-Nummer |
1233068-13-7 |
|---|---|
Molekularformel |
C3H3ClN4O |
Molekulargewicht |
146.53512 |
Synonyme |
1-Methyl-1H-tetrazole-5-carbonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1149001.png)


![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)


